molecular formula C13H15N5O B7884781 2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine

2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine

Cat. No.: B7884781
M. Wt: 257.29 g/mol
InChI Key: NKSDQMJJJDHSNF-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine involves the inhibition of protein kinase D. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The PI3K/AKT signaling pathway is crucial for maintaining the undifferentiated state of embryonic stem cells. The molecular targets involved include protein kinase D and components of the PI3K/AKT signaling pathway .

Comparison with Similar Compounds

2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine can be compared with other similar compounds that inhibit protein kinase D. Some of these similar compounds include:

These compounds highlight the uniqueness of this compound in its ability to maintain stem cell pluripotency through the inhibition of protein kinase D and activation of the PI3K/AKT signaling pathway.

Properties

IUPAC Name

2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-8-3-5-10(6-4-8)16-12(14)18-13-15-9(2)7-11(19)17-13/h3-7H,1-2H3,(H4,14,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSDQMJJJDHSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.